N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The chromene part of the molecule may also contribute to its biological effects by interacting with different pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Melatonin: A hormone with an indole ring, involved in regulating sleep.
Serotonin: A neurotransmitter with an indole structure, playing a role in mood regulation.
Properties
Molecular Formula |
C22H20N2O4 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C22H20N2O4/c1-13-16(17-12-15(27-2)7-8-19(17)24-13)9-10-23-21(25)18-11-14-5-3-4-6-20(14)28-22(18)26/h3-8,11-12,24H,9-10H2,1-2H3,(H,23,25) |
InChI Key |
KXBZBBGZKWRRHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCNC(=O)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
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